molecular formula C20H25N5OS B11051149 N-cyclopropyl-4-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]piperazine-1-carbothioamide

N-cyclopropyl-4-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]piperazine-1-carbothioamide

Cat. No. B11051149
M. Wt: 383.5 g/mol
InChI Key: CETUGSFUODGEAT-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]piperazine-1-carbothioamide is a complex organic compound with a molecular formula of C20H25N5OS This compound is notable for its unique structure, which includes a cyclopropyl group, a methoxyphenyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]piperazine-1-carbothioamide typically involves multiple steps. One common approach starts with the preparation of the intermediate compounds, such as 4-methoxyphenyl ketone and 2-methylpyrimidine derivatives. These intermediates are then subjected to cyclization and coupling reactions under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]piperazine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-cyclopropyl-4-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]piperazine-1-carbothioamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]piperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropyl 4-methoxyphenyl ketone: Shares the cyclopropyl and methoxyphenyl groups but lacks the piperazine and pyrimidine components.

    4-Cyclopropyl-6-methyl-N-phenyl-N-trifluoroacetyl-pyrimidin-2-amine: Contains similar pyrimidine and cyclopropyl groups but differs in other substituents.

Uniqueness

N-cyclopropyl-4-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]piperazine-1-carbothioamide is unique due to its specific combination of functional groups and structural features

properties

Molecular Formula

C20H25N5OS

Molecular Weight

383.5 g/mol

IUPAC Name

N-cyclopropyl-4-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]piperazine-1-carbothioamide

InChI

InChI=1S/C20H25N5OS/c1-14-21-18(15-3-7-17(26-2)8-4-15)13-19(22-14)24-9-11-25(12-10-24)20(27)23-16-5-6-16/h3-4,7-8,13,16H,5-6,9-12H2,1-2H3,(H,23,27)

InChI Key

CETUGSFUODGEAT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=S)NC3CC3)C4=CC=C(C=C4)OC

Origin of Product

United States

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